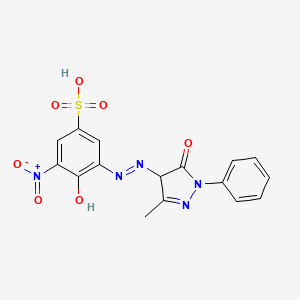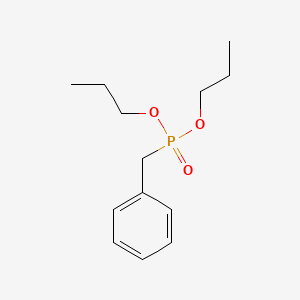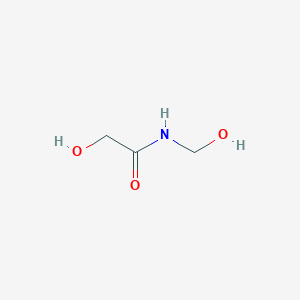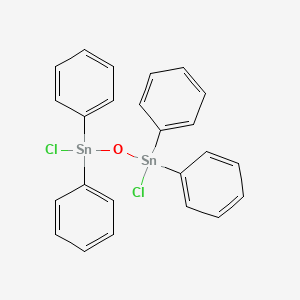
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane: is an organotin compound characterized by the presence of two tin atoms bonded to phenyl groups and chlorine atoms. This compound is notable for its unique structure, which includes a distannoxane core, making it a subject of interest in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane can be synthesized through the reaction of triphenyltin chloride with tin tetrachloride in the presence of a suitable solvent such as benzene . The reaction typically proceeds under reflux conditions, allowing the formation of the distannoxane core.
Industrial Production Methods: organotin precursors and chlorinating agents under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as .
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like .
Reduction Reactions: The compound can be reduced using reducing agents such as .
Common Reagents and Conditions:
Substitution: Reagents like or under anhydrous conditions.
Oxidation: or in aqueous or organic solvents.
Reduction: or in dry solvents.
Major Products:
Substitution: Formation of with different functional groups.
Oxidation: Formation of or .
Reduction: Formation of .
科学的研究の応用
1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of and .
Biology and Medicine: Investigated for its potential and properties.
Industry: Utilized in the production of for plastics and as a component in and .
作用機序
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane involves its interaction with biological macromolecules and cellular components . The compound can bind to proteins and enzymes , disrupting their normal function. The tin atoms in the compound can also interact with DNA , leading to potential genotoxic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form coordination complexes with various biomolecules is a key aspect of its mechanism.
類似化合物との比較
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraphenyldisilazane
Comparison: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane is unique due to its distannoxane core and the presence of phenyl groups . This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane are primarily used as silylating agents and have different applications in organic synthesis and materials science.
特性
CAS番号 |
23422-36-8 |
|---|---|
分子式 |
C24H20Cl2OSn2 |
分子量 |
632.7 g/mol |
IUPAC名 |
chloro-[chloro(diphenyl)stannyl]oxy-diphenylstannane |
InChI |
InChI=1S/4C6H5.2ClH.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
BYAIBSZGHQGSMX-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
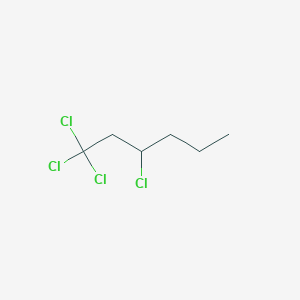
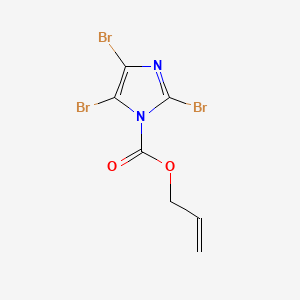


![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)


